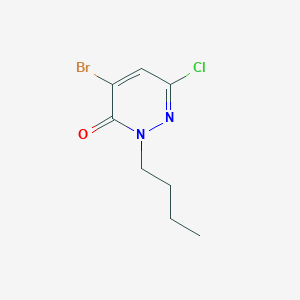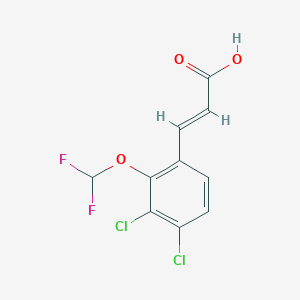
3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid is an organic compound characterized by the presence of dichloro and difluoromethoxy substituents on a phenyl ring, which is further connected to an acrylic acid moiety
Méthodes De Préparation
The synthesis of 3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloro-2-(difluoromethoxy)benzene.
Reaction Conditions: The key step involves the formation of the acrylic acid moiety through a series of reactions, including halogenation, esterification, and hydrolysis.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The presence of halogens allows for nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid can be compared with similar compounds such as:
3,4-Dichloro-2-(difluoromethoxy)phenol: Similar in structure but lacks the acrylic acid moiety.
2,4-Dichloro-3-(difluoromethoxy)phenyl)boronic acid: Contains a boronic acid group instead of the acrylic acid moiety.
3,3-Dichloro-2-Phosphonomethyl-Acrylic Acid: Contains a phosphonomethyl group, leading to different chemical properties and applications.
Propriétés
Formule moléculaire |
C10H6Cl2F2O3 |
|---|---|
Poids moléculaire |
283.05 g/mol |
Nom IUPAC |
(E)-3-[3,4-dichloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-1-5(2-4-7(15)16)9(8(6)12)17-10(13)14/h1-4,10H,(H,15,16)/b4-2+ |
Clé InChI |
DTRPNPKQKNAVJC-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1/C=C/C(=O)O)OC(F)F)Cl)Cl |
SMILES canonique |
C1=CC(=C(C(=C1C=CC(=O)O)OC(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


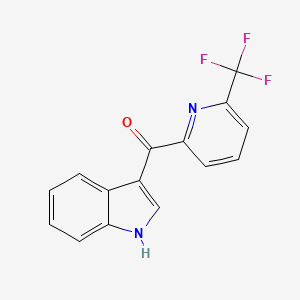
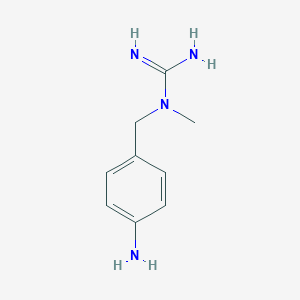

![4-[(E)-1-bromoprop-1-en-2-yl]pyridine](/img/structure/B13727826.png)
![4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)
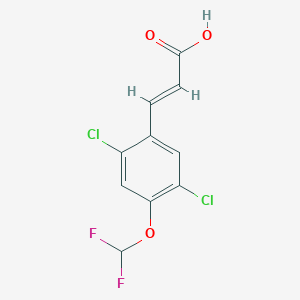

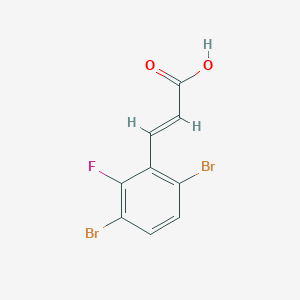

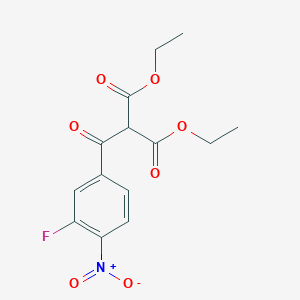
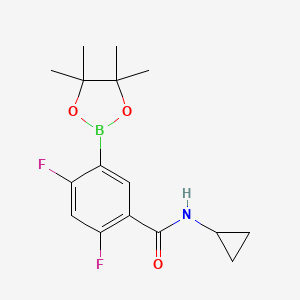
![5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13727888.png)
